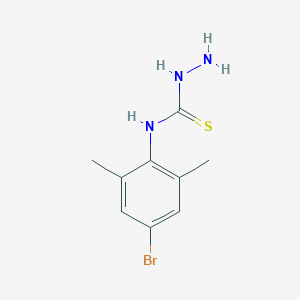

4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide

Description

Properties

IUPAC Name |

1-amino-3-(4-bromo-2,6-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3S/c1-5-3-7(10)4-6(2)8(5)12-9(14)13-11/h3-4H,11H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILNFZLORSLUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=S)NN)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370797 | |

| Record name | N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122813-72-3 | |

| Record name | N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

crystal structure analysis of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide

This guide provides a comprehensive, field-proven methodology for the synthesis, characterization, and in-depth . Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring a robust and reproducible investigation. We will explore a multi-faceted approach, integrating chemical synthesis, advanced spectroscopic characterization, single-crystal X-ray diffraction, and computational chemistry to build a complete and validated structural profile of the title compound.

Introduction: The Significance of Thiosemicarbazides in Drug Discovery

Thiosemicarbazides represent a privileged scaffold in medicinal chemistry, forming the backbone of compounds with a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. The N-N-C(=S)-N core allows for diverse substitutions, enabling fine-tuning of steric and electronic properties.

The specific compound, this compound[3], incorporates several key features: a halogen atom (bromine) capable of halogen bonding, sterically hindering methyl groups that can influence molecular conformation, and the flexible thiosemicarbazide chain that can form critical hydrogen bonds. A definitive crystal structure analysis is therefore paramount. It not only confirms the molecular identity but also reveals the precise arrangement of atoms, the conformation adopted in the solid state, and the network of intermolecular interactions that govern crystal packing. This information is invaluable for understanding structure-activity relationships (SAR) and guiding the rational design of next-generation therapeutic agents.

Section 1: Synthesis and Single-Crystal Growth

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis Protocol

The synthesis of 4-aryl-3-thiosemicarbazides is reliably achieved through the nucleophilic addition of hydrazine hydrate to the corresponding aryl isothiocyanate.[4] The protocol below is optimized for the title compound.

Rationale: The reaction leverages the high nucleophilicity of the hydrazine nitrogen atoms attacking the electrophilic carbon of the isothiocyanate group. Ethanol is an ideal solvent as it readily dissolves the reactants while allowing the product, which is typically less soluble, to precipitate upon formation, driving the reaction to completion.

Step-by-Step Protocol:

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2,6-dimethylphenyl isothiocyanate (1.0 eq) in 30 mL of absolute ethanol.

-

Reaction Initiation: While stirring vigorously at room temperature, add hydrazine hydrate (1.2 eq) dropwise over a period of 5 minutes. The slight excess of hydrazine ensures the complete consumption of the isothiocyanate starting material.

-

Reaction Progression: A white precipitate should begin to form shortly after the addition. Allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure completion.

-

Product Isolation: Collect the resulting white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product thoroughly with cold ethanol (2 x 15 mL) to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified white solid under vacuum at 40°C for 4 hours. The expected yield should be in the range of 85-95%.

Single-Crystal Growth Methodology

Obtaining a single crystal suitable for X-ray diffraction—ideally >0.1 mm in all dimensions with no visible defects—is often the most challenging step.[5] The slow evaporation technique is a reliable starting point for novel compounds.

Rationale: Slow solvent evaporation allows molecules to transition from the disordered solution phase to a highly ordered crystalline lattice gradually. This minimizes the formation of defects and promotes the growth of a single, well-ordered crystal. The choice of solvent is critical; the ideal solvent should fully dissolve the compound at a slightly elevated temperature and have a moderate evaporation rate at room temperature.

Step-by-Step Protocol:

-

Solvent Screening: Test the solubility of the synthesized compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane).

-

Preparation of Saturated Solution: Prepare a nearly saturated solution by dissolving approximately 10-15 mg of the purified compound in 2-3 mL of a suitable solvent (e.g., methanol) in a small, clean vial. Gentle warming may be required to facilitate dissolution.

-

Evaporation Setup: Cover the vial with parafilm and carefully puncture it with 2-3 small pinholes. This restricts the rate of evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., 20°C).

-

Monitoring: Monitor the vial daily for the formation of crystals. Well-formed, transparent crystals may appear over several days to a week.

Section 2: Physicochemical and Spectroscopic Validation

Prior to commencing crystallographic analysis, it is imperative to confirm the identity and purity of the synthesized compound using standard analytical techniques.

FT-IR Spectroscopy

Rationale: Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The thiosemicarbazide core has several characteristic vibrational modes.

Expected Vibrational Bands:

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| 3400-3100 | ν(N-H) | Stretching vibrations of the N-H bonds in the amine (NH₂) and hydrazide (NH) groups. Multiple bands are expected.[6][7] |

| ~1610 | δ(N-H) | Bending (scissoring) vibration of the primary amine group.[8] |

| ~1550 | ν(C=N) + δ(N-H) | Coupled vibration, often seen in thiosemicarbazone derivatives, but relevant to the amide-like character.[9] |

| 1300-1200 | ν(C=S) | Thione C=S stretching vibration. This is a key diagnostic peak.[6] |

NMR Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural confirmation.[10][11]

Expected ¹H NMR Signals (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | N⁴H -C(=S) proton |

| ~8.0 | Singlet | 1H | N²H -N¹H₂ proton |

| ~7.4 | Singlet | 2H | Aromatic CH protons |

| ~4.5 | Broad Singlet | 2H | N¹H ₂ protons |

| ~2.2 | Singlet | 6H | Methyl (CH ₃) protons |

Expected ¹³C NMR Signals (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C =S (Thione carbon) |

| ~140-120 | Aromatic C arbons |

| ~18 | C H₃ (Methyl carbons) |

Section 3: Single-Crystal X-ray Diffraction: The Definitive Structure

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state.[12][13]

Experimental Workflow Diagram

Caption: Overall experimental workflow from synthesis to final structural validation.

Data Collection Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Instrumentation: The measurement is performed on a modern single-crystal X-ray diffractometer, typically equipped with a dual-source (Mo and Cu) X-ray generator and a sensitive detector.[12]

-

Low-Temperature Collection: The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream.

-

Causality: Cooling minimizes atomic thermal motion, resulting in sharper diffraction spots and higher-quality data. It also reduces potential X-ray induced sample degradation.

-

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time per frame is optimized to achieve a good signal-to-noise ratio.

Structure Solution and Refinement

This process transforms the raw diffraction intensities into a chemically meaningful atomic model.

Caption: The computational pipeline for X-ray crystal structure solution and refinement.

-

Data Reduction: The raw images are processed to integrate the intensities of each reflection.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a rough electron density map.

-

Model Building: A chemically sensible model of the molecule is fitted to the electron density map.

-

Refinement: The atomic positions, displacement parameters, and other variables are iteratively adjusted using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data. Anisotropic displacement parameters are typically used for non-hydrogen atoms.

-

Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

-

Validation: The final model is rigorously checked for geometric consistency and overall quality using validation software. The final structural information is prepared in the Crystallographic Information File (CIF) format.

Section 4: In-depth Structural Interpretation & Computational Synergy

The refined crystal structure provides a wealth of information that can be further enriched through computational analysis.

Molecular Geometry and Conformation

The analysis begins with an examination of the intramolecular bond lengths, bond angles, and torsion angles.

Hypothetical Crystallographic Data Summary:

| Parameter | Value |

| Chemical Formula | C₉H₁₂BrN₃S |

| Formula Weight | 274.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 15.23 |

| c (Å) | 9.45 |

| β (°) | 105.3 |

| V (ų) | 1180.2 |

| Z | 4 |

| R₁ [I > 2σ(I)] | 0.035 |

| wR₂ (all data) | 0.082 |

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions. For thiosemicarbazides, hydrogen bonds are typically dominant. A classic interaction is the formation of a centrosymmetric dimer via N-H···S hydrogen bonds, forming an R²₂(8) graph-set motif.

Hypothetical Hydrogen Bond Table:

| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° | Symmetry Operator |

| N(2)—H(2)···S(1) | 0.86 | 2.45 | 3.29 | 165 | -x+1, -y, -z+1 |

| N(1)—H(1A)···Br(1) | 0.89 | 2.98 | 3.75 | 145 | x, -y+1/2, z-1/2 |

Hirshfeld Surface Analysis: Quantifying Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular contacts within a crystal.[14][15] It maps properties onto a surface defined by the molecule's electron density contribution to the crystal's total electron density.[16]

Methodology:

-

CIF Input: The analysis is performed using specialized software (e.g., CrystalExplorer) that takes the final refined CIF as input.[17]

-

Surface Generation: A Hirshfeld surface is generated for the molecule.

-

d_norm Mapping: The surface is mapped with the d_norm property, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue.

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a quantitative percentage contribution for each interaction type (e.g., H···H, H···Br, H···S). This allows for a direct comparison of the relative importance of different interactions in stabilizing the crystal structure.[18]

Density Functional Theory (DFT) Calculations

DFT provides a theoretical model to corroborate and expand upon the experimental findings.[19][20]

Caption: Workflow for DFT calculations to complement experimental structural data.

Protocol:

-

Geometry Optimization: The molecular geometry is optimized starting from the experimental X-ray coordinates. A common and robust level of theory is B3LYP with a 6-311++G(d,p) basis set.[9][21]

-

Comparative Analysis: The optimized bond lengths and angles are compared with the experimental data. A close agreement validates both the experimental result and the chosen level of theory.

-

Vibrational Analysis: Vibrational frequencies are calculated and compared with the experimental FT-IR spectrum. This helps in the definitive assignment of complex spectral bands.

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[22]

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution. It identifies electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions, providing insight into how the molecule will interact with biological receptors.

Conclusion

The comprehensive structural elucidation of this compound requires a synergistic application of synthesis, spectroscopy, X-ray crystallography, and computational modeling. This integrated approach provides a self-validating system where experimental observations are supported by theoretical calculations. The resulting high-resolution structural model, complete with a detailed understanding of its conformational preferences and intermolecular interactions, serves as a critical foundation for the rational design of new thiosemicarbazide-based therapeutics and provides invaluable data for the broader scientific community.

References

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - this compound (C9H12BrN3S) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. westmont.edu [westmont.edu]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 13. rigaku.com [rigaku.com]

- 14. What is Hirshfeld Surface Analysis | lookchem [lookchem.com]

- 15. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 16. crystalexplorer.net [crystalexplorer.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]

- 21. irjweb.com [irjweb.com]

- 22. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

Spectroscopic Unveiling of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Thiosemicarbazide derivatives, a class of compounds renowned for their diverse biological activities including antimicrobial, antifungal, and anticancer properties, are of significant interest to the scientific community. This technical guide provides an in-depth analysis of the spectroscopic signature of a specific member of this class: 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed examination of the mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data for this compound. By explaining the causality behind experimental choices and providing a self-validating system of protocols and data interpretation, this guide aims to empower researchers in their own analytical endeavors. The molecular structure of this compound is presented below:

Molecular Formula: C₉H₁₂BrN₃S Molecular Weight: 274.18 g/mol [1]

Mass Spectrometry: Elucidating the Molecular Blueprint

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) interface.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, generating a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to undergo characteristic fragmentation, breaking into smaller, charged fragments.

-

Mass Analysis: The molecular ion and its fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Interpretation and Predicted Fragmentation

The mass spectrum of this compound is expected to exhibit a prominent molecular ion peak. Due to the presence of bromine, this peak will appear as a characteristic doublet, with the two peaks separated by 2 m/z units and having nearly equal intensity (corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion Identity | Significance |

| 273/275 | [M]⁺• | Molecular ion peak, confirming the molecular weight and presence of one bromine atom. |

| 199/201 | [C₈H₁₀BrN]⁺• | Fragment resulting from the loss of the thiosemicarbazide side chain. |

| 184/186 | [C₇H₇BrN]⁺• | Loss of a methyl group from the dimethylphenyl fragment. |

| 119 | [C₂H₅N₂S]⁺ | Fragment corresponding to the thiosemicarbazide side chain. |

The fragmentation pattern provides a veritable fingerprint of the molecule's structure. The initial loss of the thiosemicarbazide moiety is a logical cleavage point, yielding the stable brominated dimethylaniline cation.

Caption: Predicted major fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The anvil of the ATR accessory is pressed against the sample to ensure good contact. The FT-IR spectrometer then irradiates the sample with a broad range of infrared frequencies, and the attenuated radiation that is internally reflected is detected.

-

Spectrum Generation: The instrument's software performs a Fourier transform on the resulting interferogram to generate the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum provides clear evidence for the key functional groups within the molecule. The N-H, C-H, C=S, and aromatic C=C stretching and bending vibrations are all expected to be observable.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3400-3100 | N-H stretching | Amine and Amide (N-H) |

| 3100-3000 | Aromatic C-H stretching | Aromatic Ring |

| 3000-2850 | Aliphatic C-H stretching | Methyl groups (CH₃) |

| 1600-1450 | Aromatic C=C stretching | Aromatic Ring |

| ~1550 | N-H bending | Amine and Amide (N-H) |

| ~1250 | C=S stretching (Thiourea) | Thiourea (C=S) |

| 850-800 | Aromatic C-H out-of-plane bend | Substituted Benzene |

| 600-500 | C-Br stretching | Aryl Bromide (C-Br) |

The presence of multiple bands in the N-H stretching region is indicative of the different amine and amide environments within the thiosemicarbazide moiety. The C=S stretch is a particularly diagnostic peak for this class of compounds, though its intensity can be variable.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier transformation, phase correction, and baseline correction to produce the final NMR spectra.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule.

Table 3: Experimental ¹H NMR Data for this compound in DMSO-d₆ (300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 (Predicted) | Singlet | 1H | NH (amide) |

| ~8.0 (Predicted) | Singlet | 1H | NH (aryl) |

| 6.97 | Singlet | 2H | Aromatic CH |

| ~4.5 (Predicted) | Broad Singlet | 2H | NH₂ (terminal) |

| 2.22 | Singlet | 6H | Methyl (CH₃) |

Note: Some predicted values are included for completeness based on typical shifts for thiosemicarbazides.

The singlet observed at 6.97 ppm for the aromatic protons is a direct consequence of the symmetrical substitution pattern of the phenyl ring.[1] The two methyl groups are also chemically equivalent, giving rise to a single peak at 2.22 ppm with an integration of 6H.[1] The protons on the nitrogen atoms are expected to be singlets and may be broadened due to quadrupole effects and chemical exchange. Their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Prediction and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.

Table 4: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~182 | C=S (Thiourea) |

| ~138 | Aromatic C (C-N) |

| ~135 | Aromatic C (C-CH₃) |

| ~130 | Aromatic CH |

| ~120 | Aromatic C (C-Br) |

| ~18 | Methyl (CH₃) |

The thiourea carbon (C=S) is expected to be the most downfield signal due to its deshielding environment.[4] The symmetry of the aromatic ring results in fewer signals than the total number of aromatic carbons.

Integrated Spectroscopic Analysis Workflow

The synergistic use of these three spectroscopic techniques provides a robust and self-validating approach to structural elucidation.

References

Solubility Profile of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide: A Thermodynamic and Biopharmaceutical Analysis

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry. Solubility is a critical determinant of a drug candidate's downstream success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its bioavailability.[1][2] This document outlines a robust experimental framework for determining the equilibrium solubility of this compound in a variety of pharmaceutically relevant solvents. We delve into the theoretical underpinnings of the dissolution process and apply thermodynamic models, such as the van't Hoff equation, to elucidate the energetic drivers of solubility. The presented methodologies, including the gold-standard shake-flask method and subsequent HPLC-based quantification, are designed to yield high-fidelity data suitable for biopharmaceutical classification and formulation development. The guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of this molecule's physicochemical behavior.

Introduction: The Primacy of Solubility in Drug Development

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3] Among these properties, aqueous solubility is arguably the most critical initial hurdle for orally administered drug candidates.[4] A compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation; therefore, low solubility is a direct bottleneck to achieving therapeutic efficacy.[2][3]

The compound at the center of this guide, this compound, belongs to the thiosemicarbazide class of molecules. Thiosemicarbazides and their derivatives are recognized as versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[5][6] The structural features of this specific molecule—a substituted aromatic ring and a thiosemicarbazide moiety—suggest a complex interplay of lipophilic and hydrophilic characteristics that will govern its solubility.

This guide serves as a Senior Application Scientist's perspective on systematically characterizing this solubility profile. We move beyond mere protocol recitation to explain the causality behind each experimental choice, ensuring a self-validating and robust approach to data generation. The ultimate goal is to build a comprehensive dataset that not only quantifies the solubility of this compound in various solvents and temperatures but also provides thermodynamic insights into the dissolution process itself.

Physicochemical Profile of the Target Compound

A foundational understanding of the molecule's structure is essential to predict and interpret its solubility behavior.

| Property | Data | Source(s) |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₀H₁₂BrN₃S | [7] |

| Molecular Weight | ~284.19 g/mol | [7] |

| Structure | A 2,6-dimethylphenyl ring with a bromine at the 4-position, linked to a thiosemicarbazide group. | [7] |

| Predicted Properties | The bulky, halogenated aromatic group imparts significant lipophilicity (hydrophobicity). The thiosemicarbazide moiety (-NH-NH-C(=S)-NH₂) provides sites for hydrogen bond donation and acceptance, contributing a degree of polarity. | [8] |

| Appearance | Typically a crystalline solid. | [7] |

The molecule's structure presents a classic solubility challenge: a large, nonpolar aromatic region fused to a smaller, polar functional group capable of hydrogen bonding. This duality suggests that its solubility will be highly dependent on the chosen solvent system, with poor solubility expected in water and increasing solubility in organic solvents of varying polarity.[7]

The Theoretical Basis of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The relationship is described by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔH is the enthalpy of solution, representing the heat absorbed or released during dissolution. It is the net result of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.

-

T is the absolute temperature in Kelvin.

-

ΔS is the entropy of solution, which is the change in disorder of the system. It is typically positive as the ordered crystal lattice of the solute is disrupted into a disordered solution.

Temperature's influence on solubility is quantitatively described by the van't Hoff equation , which relates the change in the equilibrium constant (in this case, solubility) to the change in temperature and the enthalpy of the process.[9][10] The linear form is particularly useful:

ln(S) = - (ΔH / R) * (1/T) + (ΔS / R)

Where:

-

S is the mole fraction solubility of the compound.

-

R is the ideal gas constant (8.314 J/mol·K).

-

Plotting the natural logarithm of solubility (ln S) against the inverse of the absolute temperature (1/T) yields a straight line.[11] The slope of this "van't Hoff plot" allows for the calculation of the enthalpy of solution (ΔH), while the intercept provides the entropy of solution (ΔS).[9] This analysis is critical for understanding whether the dissolution is endothermic (heat is consumed) or exothermic (heat is released).[12]

Experimental Methodology for Solubility Determination

To ensure the highest degree of scientific integrity, the equilibrium shake-flask method is the recommended protocol.[13] This method measures the thermodynamic solubility, which represents the true saturation point of the solute in the solvent under equilibrium conditions, a critical parameter for biopharmaceutical modeling.[1][14]

Materials and Equipment

-

Solute: this compound (>99% purity).

-

Solvents: A range of solvents covering different polarities and hydrogen bonding capabilities is crucial.

-

Aqueous Buffers (Biopharmaceutical Relevance): pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer) to simulate gastrointestinal conditions.[13]

-

Polar Protic Solvents: Ethanol, Methanol.

-

Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).

-

Non-Polar/Slightly Polar Solvents: Acetone, Acetonitrile.

-

-

Apparatus: Analytical balance, orbital shaker with temperature control, calibrated pH meter, centrifuge, syringe filters (0.22 µm PTFE or equivalent), HPLC system with a UV detector, volumetric flasks, and pipettes.

Experimental Workflow Diagram

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol: Isothermal Shake-Flask Method

-

Preparation: Add a volume of the selected solvent (e.g., 5 mL) to a series of glass vials. All experiments should be performed in triplicate for statistical validity.[13]

-

Solute Addition: Add an excess amount of this compound to each vial. The key is to ensure that a solid phase remains after equilibration, confirming that the solution is saturated. A preliminary run can help estimate the required amount.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C, 37°C). Agitate for a predetermined period (typically 24-72 hours) sufficient to reach equilibrium. The time to reach equilibrium should be established in preliminary studies.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, either centrifuge the aliquot or filter it through a chemically inert 0.22 µm syringe filter.[13] Causality Note: This step is critical. Failure to remove all particulate matter will lead to an overestimation of solubility.

-

Dilution & Quantification: Immediately after separation, accurately dilute the clear supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-validated analytical method, such as HPLC-UV.

-

Analysis: Quantify the concentration of the dissolved compound using the validated HPLC-UV method against a standard curve prepared with known concentrations of the analyte.

-

Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L. For thermodynamic analysis, convert this to mole fraction.

Expected Results and Discussion

While specific experimental data for this compound is not widely published, we can predict its behavior based on its structure and established chemical principles.

Predicted Solubility Profile

The following table presents a hypothetical but chemically reasoned solubility profile for the compound at 37°C.

| Solvent | Dielectric Constant (Approx.) | Predicted Solubility Category | Rationale |

| Water (pH 6.8) | 80 | Very Low | The large, nonpolar bromo-dimethylphenyl group dominates, leading to poor interaction with the highly polar water network. The compound is likely a non-electrolyte with no significant pH-dependent solubility.[15] |

| Ethanol | 25 | Moderate | As a polar protic solvent, ethanol can engage in hydrogen bonding with the thiosemicarbazide moiety while its ethyl group can interact with the aromatic ring. |

| Acetone | 21 | Moderate to High | A polar aprotic solvent that can accept hydrogen bonds and has a moderate polarity suitable for solvating both polar and nonpolar parts of the molecule. |

| DMF | 37 | High | A highly polar aprotic solvent, excellent at solvating polar functional groups and disrupting solute-solute interactions in the crystal lattice. |

| DMSO | 47 | High | Similar to DMF, DMSO is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for many sparingly soluble organic compounds.[1] |

Influence of Temperature and Thermodynamic Insights

By repeating the solubility measurements at several temperatures (e.g., 298 K, 303 K, 310 K, 318 K), a van't Hoff plot can be constructed. For most solid solutes dissolving in a liquid, the process is endothermic (ΔH > 0), meaning solubility increases with temperature.[12][16] This is because energy is required to overcome the strong interactions within the crystal lattice. The positive slope of the resulting van't Hoff plot would confirm this endothermic nature. The calculated ΔH and ΔS values would provide quantitative insight into the energy and entropy changes driving the dissolution, which is invaluable for processes like crystallization and formulation design.[17]

Biopharmaceutical Implications and BCS Framework

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[13] Given the predicted very low solubility in aqueous buffers across the physiological pH range of 1.2-6.8, this compound would likely be classified as a low-solubility compound (BCS Class 2 or 4).[18]

This classification has profound implications for drug development.[1] A low-solubility compound is at high risk for poor and variable oral bioavailability.[3] The data generated from this guide would immediately signal to formulation scientists that solubility enhancement techniques—such as particle size reduction (micronization), amorphous solid dispersions, or lipid-based formulations—would be necessary to develop a viable oral dosage form.[]

Conclusion

This guide has detailed a comprehensive, scientifically rigorous framework for the determination and analysis of the solubility profile of this compound. By employing the isothermal shake-flask method, generating data across a spectrum of solvents and temperatures, and applying thermodynamic analysis via the van't Hoff equation, a researcher can build a deep understanding of the compound's physicochemical behavior. The expected low aqueous solubility would classify it as a challenging molecule for oral delivery, underscoring the necessity of early and accurate solubility assessment. The insights gained from these studies are not merely academic; they are critical, decision-guiding data points that directly inform lead optimization, pre-formulation strategies, and the overall trajectory of the drug development process.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmpas.com [jmpas.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound (EVT-326777) | 122813-72-3 [evitachem.com]

- 8. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mmccollege.ac.in [mmccollege.ac.in]

- 13. who.int [who.int]

- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. pubs.acs.org [pubs.acs.org]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

chemical properties of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide

An In-depth Technical Guide to the Chemical Properties of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. Thiosemicarbazides are a pivotal class of compounds in medicinal chemistry, serving as versatile intermediates for the synthesis of various heterocyclic systems and as pharmacologically active agents themselves.[1][2][3] This document delves into the specific attributes of the title compound, offering detailed experimental protocols, spectral analysis, and a discussion of its chemical reactivity and potential applications for researchers, chemists, and professionals in drug development.

Introduction: The Significance of Thiosemicarbazide Scaffolds

Thiosemicarbazides, characterized by a thiourea core linked to a hydrazine moiety, are foundational building blocks in organic and medicinal chemistry.[3][4] Their inherent structural features, including multiple hydrogen bond donors and acceptors and a reactive sulfur atom, make them highly valuable precursors for synthesizing nitrogen- and sulfur-containing heterocycles.[1][2] Furthermore, the thiosemicarbazide functional group is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antioxidant properties.[4][5][6][7][8]

This compound is a specific derivative that combines the core thiosemicarbazide structure with a substituted aromatic ring. The presence of a bromine atom at the para-position and two methyl groups at the ortho-positions of the phenyl ring significantly influences the compound's electronic properties, lipophilicity, and steric profile, which can in turn modulate its chemical reactivity and biological activity.[9] This guide aims to provide a detailed chemical profile of this compound to facilitate its use in further research and development.

Molecular and Physicochemical Profile

The fundamental properties of this compound are summarized below. Understanding these characteristics is the first step in designing synthetic routes and predicting its behavior in various chemical and biological systems.

Molecular Structure

Caption: Molecular structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂BrN₃S | [10] |

| Molecular Weight | ~284.19 g/mol | [9] |

| Monoisotopic Mass | 272.99353 Da | [10] |

| Appearance | Typically a crystalline solid | [9] |

| Melting Point | 181-183 °C (decomposes) | [11] |

| Solubility | Soluble in polar solvents like DMF and ethanol. | [9] |

| CAS Number | 122813-72-3 |[12] |

Synthesis and Purification

The synthesis of 4-substituted-3-thiosemicarbazides is a well-established process in organic chemistry. The most direct and common method for preparing the title compound involves the nucleophilic addition of hydrazine hydrate to the corresponding isothiocyanate.[9]

Synthetic Workflow

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Causality: The choice of a polar protic solvent like ethanol is crucial as it effectively dissolves both the isothiocyanate starting material and hydrazine hydrate, facilitating a homogenous reaction mixture. Reflux conditions provide the necessary activation energy to drive the nucleophilic attack of the hydrazine onto the electrophilic carbon of the isothiocyanate group.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one equivalent of 4-bromo-2,6-dimethylphenyl isothiocyanate in a suitable volume of ethanol.

-

Addition of Hydrazine : To the stirring solution, add a slight excess (e.g., 1.1-1.2 equivalents) of hydrazine hydrate dropwise at room temperature. The addition should be controlled to manage any potential exotherm.

-

Reflux : Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain this temperature for 2-4 hours.[9] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation : After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath to promote precipitation of the product.

-

Filtration : Collect the resulting solid precipitate by vacuum filtration and wash the solid with cold ethanol to remove any unreacted starting materials.

-

Purification : The crude product can be further purified by recrystallization from hot ethanol to yield the final product as a crystalline solid.[13]

-

Drying : Dry the purified product under vacuum to remove residual solvent.

Self-Validation: The purity of the final compound should be confirmed by measuring its melting point, which should be sharp and consistent with reported values, and through the spectroscopic methods detailed in the next section.[11]

Spectral Characterization and Structural Elucidation

Structural confirmation of newly synthesized compounds is paramount. A combination of spectroscopic techniques provides unambiguous evidence of the compound's identity and purity.[1][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Table 2: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Rationale |

|---|---|---|---|

| 3400 - 3100 | N-H Stretching | -NH, -NH₂ | Multiple bands are expected due to symmetric and asymmetric stretching of the amine and hydrazine groups.[14][15] |

| 3100 - 3000 | C-H Stretching | Aromatic C-H | Characteristic of the phenyl ring. |

| 2980 - 2850 | C-H Stretching | Aliphatic C-H | From the two methyl (-CH₃) groups. |

| ~1600 | N-H Bending | -NH₂ Scissoring | Confirms the presence of the primary amine group.[1] |

| 1550 - 1450 | C=C Stretching | Aromatic Ring | Skeletal vibrations of the phenyl ring. |

| 1350 - 1250 | C=S Stretching | Thiocarbonyl | The key absorption for the thiourea moiety. This band can be broad.[16] |

| ~850 | C-N Stretching | C-N | Stretching vibration of the carbon-nitrogen bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR : The proton NMR spectrum gives insight into the number and types of hydrogen atoms and their neighboring environments. Based on analogous structures, the following signals can be predicted for a spectrum recorded in a solvent like DMSO-d₆.[13][14][17]

-

¹³C NMR : The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.[13][18][19]

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

| Spectrum | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|---|

| ¹H NMR | 9.0 - 10.0 (br s) | 2H, -NH-C(S)-NH- | Exchangeable protons of the thiosemicarbazide chain. |

| 7.0 - 7.5 (s) | 2H, Aromatic protons | The two protons on the phenyl ring are equivalent due to symmetry. | |

| 4.5 - 5.5 (br s) | 2H, -NH₂ | Exchangeable protons of the terminal amine group. | |

| ~2.2 (s) | 6H, -CH₃ | A singlet representing the six equivalent protons of the two methyl groups. | |

| ¹³C NMR | ~180 | C=S | The thiocarbonyl carbon, typically found significantly downfield.[13] |

| 130 - 140 | Aromatic Quaternary Carbons | Carbons attached to Br, N, and CH₃ groups. | |

| 120 - 130 | Aromatic CH Carbons | The two equivalent methine carbons of the phenyl ring. |

| | ~18 | -CH₃ | The two equivalent methyl carbons. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected molecular ion peaks would be around m/z 283 and 285.[9][14]

Chemical Reactivity and Synthetic Potential

The title compound is not merely an end-product but a versatile intermediate for further synthetic transformations, primarily owing to the reactivity of the thiosemicarbazide moiety.

Key Reactions

-

Condensation to Thiosemicarbazones : The terminal -NH₂ group is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones.[9][13][20] This reaction is a cornerstone for creating a vast library of thiosemicarbazones, a class of compounds renowned for their potent biological activities.[2][4]

-

Heterocyclic Synthesis (Cyclization) : The thiosemicarbazide backbone is a precursor for various five- and six-membered heterocyclic rings. For instance, reaction with α-haloketones or related electrophiles can lead to the formation of thiazole, thiadiazole, or triazole derivatives, which are common scaffolds in pharmaceuticals.[9][13]

Caption: Key synthetic transformations of the title compound.

Potential Applications in Drug Discovery

While specific biological data for this compound is limited in publicly accessible literature, the broader class of thiosemicarbazides and their derivatives are extensively studied for their pharmacological potential.[7][8] The structural motifs within this molecule suggest several avenues for investigation:

-

Antimicrobial Agents : The thiosemicarbazide scaffold is a known antibacterial and antifungal pharmacophore.[4][5] The related compound, 4-(4-bromophenyl)-thiosemicarbazide, has demonstrated antibacterial activity, suggesting the title compound may possess similar properties.[21]

-

Anticancer Therapeutics : Many thiosemicarbazones, derived from thiosemicarbazides, exhibit potent anticancer activity, often by inhibiting enzymes like topoisomerase or by chelating essential metal ions.[4]

-

Enzyme Inhibition : The compound has been investigated for potential enzyme inhibition, a common application for this class of molecules.[9]

The bromo- and dimethyl-substituents are critical. The bromine atom increases the molecule's lipophilicity, potentially enhancing cell membrane permeability, and can participate in halogen bonding. The methyl groups provide steric bulk that can influence binding selectivity to biological targets.

Conclusion

This compound is a well-defined chemical entity with significant potential as both a research chemical and a synthetic intermediate. Its properties are dictated by the interplay between the substituted aromatic ring and the reactive thiosemicarbazide functional group. The straightforward synthesis and the potential for conversion into a diverse array of biologically active thiosemicarbazones and heterocyclic compounds make it a valuable tool for medicinal chemists and drug discovery professionals. This guide provides the foundational chemical knowledge necessary to leverage this compound in future scientific endeavors.

References

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiosemicarbazide derivatives: Significance and symbolism [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. rroij.com [rroij.com]

- 6. ajchem-b.com [ajchem-b.com]

- 7. researchgate.net [researchgate.net]

- 8. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 9. Buy this compound (EVT-326777) | 122813-72-3 [evitachem.com]

- 10. PubChemLite - this compound (C9H12BrN3S) [pubchemlite.lcsb.uni.lu]

- 11. This compound: [transworldchemicals.com]

- 12. This compound | 122813-72-3 [chemicalbook.com]

- 13. chemmethod.com [chemmethod.com]

- 14. jocpr.com [jocpr.com]

- 15. Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. spectrabase.com [spectrabase.com]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide.

An In-depth Technical Guide to the

Mechanism of Action of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of the novel thiosemicarbazide derivative, this compound. While direct experimental evidence for this specific molecule is emerging, this document synthesizes the current understanding of the broader thiosemicarbazide and thiosemicarbazone classes of compounds to infer a likely mechanistic profile. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this and related compounds. We will explore its probable roles in enzyme inhibition, induction of apoptosis, and cell cycle modulation, supported by data from structurally similar analogs. Furthermore, this guide furnishes detailed, field-proven experimental protocols to facilitate further investigation and validation of its mechanism of action.

Introduction: The Therapeutic Potential of Thiosemicarbazides

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds characterized by the presence of a toxophoric N-C=S group. This structural motif imparts a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antifungal properties.[1][2] The therapeutic potential of these compounds often stems from their ability to chelate metal ions, which is crucial for the function of many enzymes, and their capacity to interact with various biological targets through hydrogen bonding and other non-covalent interactions.[3][4]

The subject of this guide, this compound, is a novel derivative with potential for significant biological activity. Its structure, featuring a brominated and dimethyl-substituted phenyl ring, suggests a lipophilic character that may enhance cell permeability and interaction with hydrophobic pockets in target proteins. The presence of the bromine atom, an electron-withdrawing group, can also influence the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.[5]

Inferred Mechanism of Action: A Multi-pronged Approach

Based on the extensive research on structurally related thiosemicarbazide derivatives, a multi-faceted mechanism of action for this compound can be postulated. This includes enzyme inhibition, induction of programmed cell death (apoptosis), and interference with the cell cycle.

2.1. Enzyme Inhibition: A Prominent Feature of Thiosemicarbazides

Thiosemicarbazides are known to be potent inhibitors of various enzymes, a characteristic attributed to the chelating ability of the thiosemicarbazide moiety.

-

Tyrosinase Inhibition: Several studies have demonstrated the potent tyrosinase inhibitory activity of 4-arylthiosemicarbazide derivatives.[6][7] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The thiosemicarbazide scaffold is believed to chelate the copper ions in the active site of tyrosinase, thereby inhibiting its activity. The substitution pattern on the aryl ring significantly influences the inhibitory potency.

-

Urease Inhibition: Thiosemicarbazone derivatives have been identified as effective urease inhibitors.[8] Urease is a nickel-containing enzyme produced by some pathogenic bacteria and fungi, and its inhibition is a strategy to combat infections. The proposed mechanism involves the interaction of the thiosemicarbazide moiety with the nickel ions in the urease active site.

-

Carbonic Anhydrase Inhibition: Certain thiosemicarbazide-containing compounds have shown inhibitory activity against carbonic anhydrases, zinc-containing metalloenzymes involved in various physiological processes.

-

Topoisomerase Inhibition: Some thiosemicarbazide derivatives have been reported to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, suggesting a potential mechanism for their anticancer activity.[9] Docking studies have suggested that these compounds can target the ATP-binding pocket of the enzyme.[10]

Given the structural features of this compound, it is highly probable that it exhibits inhibitory activity against one or more of these enzymes. The presence of the bromo and dimethylphenyl groups could confer specificity and enhanced potency.

2.2. Induction of Apoptosis: A Key Anticancer Mechanism

A significant body of evidence points to the ability of thiosemicarbazide and thiosemicarbazone derivatives to induce apoptosis in cancer cells, making them promising candidates for anticancer drug development.[11][12] The proposed apoptotic pathways are often multifaceted and can be cell-type dependent.

-

Mitochondrial (Intrinsic) Pathway: Many thiosemicarbazone derivatives have been shown to induce apoptosis via the mitochondrial pathway.[13] This involves the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2.[14] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade.

-

JNK Signaling Pathway: Recent studies have implicated the c-Jun N-terminal kinase (JNK) signaling pathway in thiosemicarbazide-induced apoptosis.[14] Activation of JNK can lead to the phosphorylation and activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins. Molecular docking studies have suggested that some thiosemicarbazides can directly bind to and modulate the activity of JNK1.[14]

The brominated phenyl ring in this compound could enhance its pro-apoptotic activity, as halogenated compounds are often associated with increased cytotoxicity.

2.3. Cell Cycle Arrest: Halting Cancer Progression

In addition to inducing apoptosis, some thiosemicarbazone derivatives have been shown to cause cell cycle arrest, preventing the proliferation of cancer cells.[12] The specific phase of the cell cycle that is affected can vary depending on the compound and the cell line. This effect is often linked to the modulation of cyclins and cyclin-dependent kinases (CDKs), the key regulators of cell cycle progression.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for this compound, a series of well-established experimental protocols can be employed.

3.1. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.2. Enzyme Inhibition Assays

Tyrosinase Inhibition Assay (Mushroom Tyrosinase):

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 6.8), L-tyrosine (substrate), and various concentrations of this compound.

-

Enzyme Addition: Initiate the reaction by adding mushroom tyrosinase solution.

-

Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

Data Analysis: Calculate the percentage of inhibition and the IC50 value. Kojic acid can be used as a positive control.

3.3. Apoptosis Detection

Western Blot Analysis for Apoptosis-Related Proteins:

-

Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

-

Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

3.4. Cell Cycle Analysis by Flow Cytometry

Propidium Iodide (PI) Staining:

-

Cell Treatment and Harvesting: Treat cells with the compound for 24 or 48 hours, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and then stain with a solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Hypothesized Mechanisms

To better illustrate the potential signaling pathways involved in the action of this compound, the following diagrams are provided.

Figure 1: Postulated enzyme inhibition mechanism.

Figure 2: Hypothesized intrinsic apoptosis pathway.

Quantitative Data Summary from Analog Studies

While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes IC50 values for structurally related thiosemicarbazide derivatives against various targets, providing a benchmark for future studies.

| Compound Class | Target | IC50 Range (µM) | Reference |

| 4-Arylthiosemicarbazides | Tyrosinase | 0.5 - 10 | [6] |

| Thiosemicarbazones | Urease | 5 - 20 | [8] |

| Thiosemicarbazones | Various Cancer Cell Lines | 0.1 - 50 | [11][12] |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related compounds, its mechanism of action is likely to be multi-faceted, involving enzyme inhibition, induction of apoptosis, and cell cycle arrest. The presence of the 4-bromo and 2,6-dimethylphenyl substituents may confer enhanced potency and selectivity.

Future research should focus on validating these hypothesized mechanisms through rigorous experimental testing using the protocols outlined in this guide. Key areas of investigation include:

-

Target Identification: Identifying the specific enzyme(s) and protein(s) that this compound interacts with.

-

Signaling Pathway Elucidation: Delineating the precise signaling pathways that are modulated by this compound to induce apoptosis and cell cycle arrest.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in preclinical animal models of relevant diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.[15]

This technical guide provides a solid foundation for initiating and advancing the scientific investigation into the mechanism of action of this compound, with the ultimate goal of translating this promising molecule into a clinically effective therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti- Toxoplasma gondii agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel thiosemicarbazides induced apoptosis in human MCF-7 breast cancer cells via JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iomcworld.org [iomcworld.org]

An In-depth Technical Guide to 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide, identified by the CAS number 122813-72-3 , is a halogenated aromatic thiosemicarbazide derivative.[1][2][3] This class of compounds is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, owing to the versatile biological activities exhibited by the thiosemicarbazide scaffold.[4][5][6] The presence of a bromine atom and dimethylphenyl group on the aromatic ring of this specific molecule suggests the potential for unique physicochemical properties and biological interactions, making it a compelling subject for further investigation.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on the broader class of thiosemicarbazides.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 122813-72-3 | [1][2][3] |

| Molecular Formula | C9H12BrN3S | [1] |

| Molecular Weight | 274.18 g/mol | [4] |

| Appearance | Crystalline solid | [4] |

| Melting Point | 181-183 °C (decomposes) | [2][7] |

| Solubility | Soluble in polar solvents like DMF and ethanol. | [4] |

Synthesis

The synthesis of this compound is typically achieved through the reaction of 4-bromo-2,6-dimethylaniline with thiophosgene to form the corresponding isothiocyanate, which is then reacted with hydrazine hydrate.

Experimental Protocol:

Part 1: Synthesis of 4-Bromo-2,6-dimethylphenyl isothiocyanate

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-bromo-2,6-dimethylaniline in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Thiophosgene: Cool the solution in an ice bath. Slowly add a solution of thiophosgene in the same solvent to the cooled aniline solution with vigorous stirring. The reaction is exothermic and should be controlled carefully.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to remove any unreacted thiophosgene and acid byproducts. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-bromo-2,6-dimethylphenyl isothiocyanate.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane.

Part 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified 4-bromo-2,6-dimethylphenyl isothiocyanate in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate to the isothiocyanate solution at room temperature with continuous stirring.

-

Precipitation: The thiosemicarbazide product will precipitate out of the solution as a solid.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from ethanol.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

1H NMR Spectroscopy

The 1H NMR spectrum of a related compound, 4-(2,6-dimethylphenyl)-3-thiosemicarbazide, in DMSO-d6 shows characteristic signals for the aromatic protons, the methyl protons, and the protons of the thiosemicarbazide moiety.[8] For this compound, one would expect to see:

-

Aromatic Protons: A singlet or two closely spaced doublets in the aromatic region (around 7.0-7.5 ppm) corresponding to the two protons on the brominated phenyl ring.

-

Methyl Protons: A singlet around 2.0-2.5 ppm integrating to six protons, corresponding to the two methyl groups.

-

NH and NH2 Protons: Several broad singlets at lower and higher fields corresponding to the protons of the -NH- and -NH2 groups of the thiosemicarbazide chain. The chemical shifts of these protons can be highly dependent on the solvent and concentration.

FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule. Based on the spectra of similar thiosemicarbazide derivatives, the following key peaks can be anticipated:[9]

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the amino and hydrazinyl groups.

-

C-H Stretching: Peaks in the 2900-3000 cm⁻¹ region due to the stretching vibrations of the methyl and aromatic C-H bonds.

-

C=S Stretching: A characteristic band for the thiocarbonyl group, typically appearing in the range of 1200-1300 cm⁻¹.

-

C-N Stretching: Absorptions in the 1300-1400 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) and a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M+ and M+2 peaks). Fragmentation would likely involve the loss of small molecules such as NH3, SH, and cleavage of the thiosemicarbazide chain.

Potential Biological Activities

While specific biological activity data for this compound is limited in the public domain, the thiosemicarbazide scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[4][5][6]

Anticancer Activity

Numerous thiosemicarbazide and thiosemicarbazone derivatives have demonstrated potent anticancer activities.[5][10][11][12] The proposed mechanisms of action often involve the chelation of essential metal ions, leading to the inhibition of enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and repair in cancer cells.[10] The presence of a halogen atom, such as bromine, in the molecular structure has been shown in some cases to enhance the anticancer potency of thiosemicarbazide analogs.[13] Therefore, this compound is a promising candidate for screening in various cancer cell lines.

References

- 1. scbt.com [scbt.com]

- 2. 1-amino-3-(4-bromo-2,6-dimethylphenyl)thiourea [chembk.com]

- 3. This compound [cymitquimica.com]

- 4. Buy this compound (EVT-326777) | 122813-72-3 [evitachem.com]

- 5. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound: [transworldchemicals.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes [mdpi.com]

- 13. archives.ijper.org [archives.ijper.org]

molecular weight and formula of 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide

An In-Depth Technical Guide to 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide: Physicochemical Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic thiosemicarbazide derivative of significant interest in medicinal chemistry and drug development. Thiosemicarbazides are a class of compounds recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] This document details the fundamental physicochemical properties, molecular structure, a validated synthetic protocol, and explores the potential mechanisms of action and applications for this specific compound, tailored for researchers, scientists, and professionals in the field of drug discovery.

Introduction and Scientific Context